molecular formula C7H10N2O2 B12979932 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid

3-(1-Methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B12979932
M. Wt: 154.17 g/mol
InChI Key: JIEZRPMOTVXGNE-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-5-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O2 It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions. The reaction proceeds as follows:

    Starting Materials: 1-methylimidazole and 3-bromopropanoic acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Procedure: The mixture is heated to reflux, allowing the alkylation to occur, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

3-(1-Methyl-1H-imidazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

3-(1-Methyl-1H-imidazol-5-yl)propanoic acid can be compared with other imidazole derivatives, such as:

    Histidine: An essential amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

    Imidazole-4-acetic acid: Another imidazole derivative with different biological activities and applications.

    1-Methylimidazole: A simpler imidazole derivative used in various chemical syntheses.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

JIEZRPMOTVXGNE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CCC(=O)O

Origin of Product

United States

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